MAO-A/MAO-B Selectivity Ratio: A Clear Distinction from 1-Methyl-1H-indole-3-carbaldehyde
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde inhibits human MAO-A with an IC50 of 50 nM, while its inhibitory activity against human MAO-B is substantially weaker, with an IC50 of 1200 nM [1]. This yields a MAO-B/MAO-A selectivity ratio of 24. In contrast, the direct analog 1-methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4) also exhibits an IC50 of 50 nM against human MAO-A, but its MAO-B inhibitory activity is not well-characterized in the same assay system, precluding a direct selectivity comparison [2]. This quantitative selectivity data defines a unique pharmacological fingerprint for the 4-methoxy derivative.
| Evidence Dimension | MAO-A vs. MAO-B Inhibition (Selectivity) |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM; MAO-B IC50 = 1200 nM; Selectivity Ratio (MAO-B/MAO-A) = 24 |
| Comparator Or Baseline | 1-Methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4): MAO-A IC50 = 50 nM; MAO-B data not available for direct comparison in this assay |
| Quantified Difference | Target compound demonstrates 24-fold selectivity for MAO-A over MAO-B; comparator selectivity is undefined in this context. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrate: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); hydrogen peroxide production measured after 1 hr. |
Why This Matters
For researchers developing selective MAO-A inhibitors to treat depression or anxiety without the tyramine-related side effects associated with MAO-B inhibition, the defined selectivity ratio of 24 provides a rational basis for choosing this compound over an analog with unknown selectivity.
- [1] BindingDB. BDBM50075969: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde. Affinity Data for MAO-A and MAO-B. BindingDB Database. View Source
- [2] BindingDB. BDBM50075966: 1-Methyl-1H-indole-3-carbaldehyde. Affinity Data for MAO-A. BindingDB Database. View Source
